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Compound of Interest

Compound Name: 2-Amino-5-bromobenzamide

Cat. No.: B060110

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

2-Amino-5-bromobenzamide is a valuable and versatile building block in the field of medicinal
chemistry. Its unique structural features, including an aromatic ring substituted with an amino
group, a bromine atom, and a carboxamide moiety, provide multiple reactive sites for chemical
modification. This allows for the construction of a diverse array of complex molecules with a
wide range of pharmacological activities. This technical guide provides a comprehensive
overview of the chemical properties, synthesis, and extensive applications of 2-amino-5-
bromobenzamide as a key starting material in the development of novel therapeutic agents. It
is intended to serve as a detailed resource for researchers and professionals involved in drug
discovery and development.

Chemical Properties and Synthesis

2-Amino-5-bromobenzamide is a white to off-white solid organic compound with the chemical
formula C7H7BrN20.[1] It is soluble in various organic solvents like ethanol and ether.[2] Key
physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Amino-5-bromobenzamide
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Property Value Reference
Molecular Formula C7H7BrN20 [1]
Molar Mass 215.05 g/mol [1]
Melting Point 189-191 °C [3]
Boiling Point 291.2 + 25.0 °C at 760 Torr [3]
Density 1.698 + 0.06 g/cm?3 [3]
pKa 15.15 + 0.50 (Predicted) [3]

A common and efficient method for the synthesis of 2-amino-5-bromobenzamide involves the
bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a suitable solvent such
as acetonitrile.[4] This reaction proceeds with high yield and provides the desired product with

good purity after recrystallization.[4]

Applications in Medicinal Chemistry

The structural motif of 2-amino-5-bromobenzamide is a privileged scaffold found in a variety
of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of
biological activities, including anticancer, central nervous system (CNS) modulating, and
antimicrobial effects.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial
for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in homologous
recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the
accumulation of double-strand breaks and subsequent cell death, a concept known as
synthetic lethality.[6][7] The benzamide moiety is a key pharmacophore in many PARP
inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[6] 2-Amino-5-
bromobenzamide serves as a valuable starting material for the synthesis of potent PARP
inhibitors.

Table 2: Representative PARP Inhibitors and their Potency
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Compound Target ICs0 (NM) Note

) FDA-approved PARP
Olaparib PARP-1/2

inhibitor.[8]
_ FDA-approved PARP
Rucaparib PARP-1/2 N
inhibitor.[8]
_ _ FDA-approved PARP
Niraparib PARP-1/2 o
inhibitor.[6]
. FDA-approved PARP
Talazoparib PARP-1/2 N
inhibitor.[5]
A highly selective
Y49 PARP-1 0.96 A
PARP-1 inhibitor.[4]
Demonstrates
Y49 PARP-2 61.90 selectivity for PARP-1

over PARP-2.[4]

Note: While 2-amino-5-bromobenzamide is a key starting material for benzamide-based
PARP inhibitors, the specific ICso values for inhibitors directly synthesized from this starting
material were not available in the searched literature. The table provides context with known
PARP inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in
regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making
them attractive targets for cancer therapy. Various small molecule inhibitors have been
developed to target CDKs, and the 2-aminobenzamide scaffold can be utilized in their
synthesis.

Table 3: Representative CDK Inhibitors and their Potency
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Compound Target ICs0 (NM) Note
o FDA-approved CDK
Palbociclib CDK4/6 - .
inhibitor.
Lo FDA-approved CDK
Ribociclib CDK4/6 - N
inhibitor.
o FDA-approved CDK
Abemaciclib CDK4/6 - .
inhibitor.
A dual CDK9/HDAC
13ea CDK9 170 N
inhibitor.[5]
A dual CDK9/HDAC
13ea HDAC1 1730 o
inhibitor.[5]
A dual CDK9/HDAC
13ea HDAC3 1110

inhibitor.[5]

Note: The table provides examples of CDK inhibitors. While the 2-aminobenzamide core is
relevant to kinase inhibitor design, specific examples directly synthesized from 2-amino-5-
bromobenzamide with corresponding ICso values were not explicitly found in the search
results.

Antimicrobial Agents

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties.
These compounds have shown activity against a range of bacterial and fungal pathogens. The
mechanism of action is thought to involve the inhibition of essential metabolic pathways in
these microorganisms.

Table 4: Antimicrobial Activity of Representative Benzamide Derivatives
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Compound Organism MIC (pM) Note

- A sulfonamide
Gram-positive & o
derivative of a

Sulfonamide 5 Gram-negative 0.22-1.49 ) o
) bromo/nitropyridinyl
bacteria _
benzamide.[2]
A para-hydroxy
Compound 5a B. subtilis 6.25 (ug/mL) benzamide derivative.
[9]
A para-hydroxy
Compound 5a E. coli 3.12 (ug/mL) benzamide derivative.
[9]
A para-hydroxy
Compound 6b E. coli 3.12 (ug/mL) benzamide derivative.
[°]
A para-hydroxy
Compound 6¢ B. subtilis 6.25 (ug/mL) benzamide derivative.

[9]

Note: The table shows the antimicrobial activity of various benzamide derivatives. While these
are not all direct derivatives of 2-amino-5-bromobenzamide, they highlight the potential of the
broader class of compounds.

Experimental Protocols
Synthesis of 2-Amino-5-bromobenzamide

A general procedure for the synthesis of 2-amino-5-bromobenzamide involves the reaction of
2-aminobenzamide with N-bromosuccinimide (NBS).

Materials:
e 2-aminobenzamide

¢ N-bromosuccinimide (NBS)
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o Acetonitrile

e |ce-cold water

Procedure:

Dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile at room temperature.
e Add N-bromosuccinimide (1.05 equivalents) to the solution with stirring.

« Continue stirring the reaction mixture at room temperature for 30 minutes.

e Quench the reaction by adding ice-cold water.

o Collect the resulting precipitate by filtration.

» Recrystallize the crude product from acetonitrile to afford pure 2-amino-5-
bromobenzamide.

Representative Synthesis of a Benzamide Derivative

The following is a general protocol for the acylation of anilines, a common step in the synthesis
of more complex derivatives from aminobenzamides.[4]

Materials:

e Substituted aniline (e.g., 2-amino-5-bromobenzamide) (1 equivalent)
e Triethylamine (1 equivalent)

o Chloroacetyl chloride (1.2 equivalents)

e Dichloromethane (CH2Cl2)

e 2M HCI, Water, Saturated aqueous NaHCOs, Brine

e Anhydrous Na2S0Oa4

Procedure:
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 Dissolve the aniline and triethylamine in dichloromethane in a flask.

e Cool the solution to 0°C in an ice bath.

e Add chloroacetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.
e Stir the mixture at 0°C for 1 hour.

 Allow the reaction to warm to room temperature and stir overnight.

 Dilute the reaction mixture with additional dichloromethane.

o Wash the organic layer sequentially with 2M HCI, water, saturated aqueous NaHCOs, and
brine.

e Dry the organic layer with anhydrous NazSOa.

e Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product.

[4]

Visualizations
Signaling Pathways and Experimental Workflows
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PARP signaling pathway in DNA single-strand break repair.
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CDK Signaling in Cell Cycle Progression
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Simplified CDK signaling pathway in cell cycle progression.
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Drug Discovery Workflow using a Building Block
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General experimental workflow for drug discovery.

Conclusion

2-Amino-5-bromobenzamide has proven to be a highly valuable and versatile building block
in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow
for the efficient construction of diverse molecular scaffolds. The demonstrated utility of its
derivatives as potent inhibitors of key therapeutic targets such as PARP and CDKs, as well as
their potential as antimicrobial agents, highlights the significance of this compound in modern
drug discovery. The continued exploration of new synthetic methodologies and the expansion
of the chemical space around the 2-amino-5-bromobenzamide core hold significant promise
for the development of next-generation therapeutics for a variety of diseases. This technical
guide serves as a foundational resource to aid researchers in harnessing the full potential of
this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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